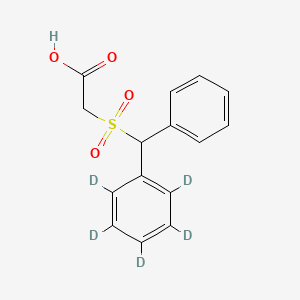
6'-GNTI dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-Guanidinonaltrindole dihydrochloride is a selective ligand for the kappa-opioid receptor and delta-opioid receptor, used extensively in scientific research. This compound is known for its ability to provide evidence of receptor oligomerization in living organisms. It is an extremely biased agonist of the kappa-opioid receptor, functioning as a potent partial agonist of the G protein pathway while not recruiting the beta-arrestin pathway .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Guanidinonaltrindole dihydrochloride involves the reaction of naltrindole with guanidine. The process typically includes the following steps:
Starting Material: Naltrindole is used as the starting material.
Reaction with Guanidine: Naltrindole is reacted with guanidine under controlled conditions to form 6’-Guanidinonaltrindole.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scaling up and optimization for industrial applications. This includes ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 6’-Guanidinonaltrindole dihydrochloride primarily undergoes the following types of reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the guanidine group, can lead to the formation of different analogs.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Applications De Recherche Scientifique
6’-Guanidinonaltrindole dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tool to study receptor oligomerization and biased agonism.
Biology: Helps in understanding the signaling pathways and receptor interactions in living organisms.
Industry: Utilized in the development of new pharmaceuticals targeting opioid receptors.
Mécanisme D'action
The mechanism of action of 6’-Guanidinonaltrindole dihydrochloride involves its selective binding to the kappa-opioid receptor. It acts as a G protein-biased agonist, preferentially activating the G protein-mediated signaling pathway while inhibiting the beta-arrestin pathway . This selective activation leads to analgesic effects without the common side effects associated with non-biased kappa-opioid receptor agonists.
Comparaison Avec Des Composés Similaires
5’-Guanidinonaltrindole: An antagonist of the kappa-opioid receptor.
RB-64: Another kappa-opioid receptor agonist with different selectivity.
Noribogaine: A compound with activity at multiple opioid receptors.
ICI-199,441: A selective kappa-opioid receptor agonist.
Comparison: 6’-Guanidinonaltrindole dihydrochloride is unique in its extreme bias towards the G protein pathway, making it a valuable tool in research for understanding receptor signaling and developing new analgesics with fewer side effects .
Propriétés
Formule moléculaire |
C27H31Cl2N5O3 |
|---|---|
Poids moléculaire |
544.5 g/mol |
Nom IUPAC |
2-[(1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-8-yl]guanidine;dihydrochloride |
InChI |
InChI=1S/C27H29N5O3.2ClH/c28-25(29)30-15-4-5-16-17-11-27(34)20-9-14-3-6-19(33)23-21(14)26(27,7-8-32(20)12-13-1-2-13)24(35-23)22(17)31-18(16)10-15;;/h3-6,10,13,20,24,31,33-34H,1-2,7-9,11-12H2,(H4,28,29,30);2*1H/t20-,24+,26+,27-;;/m1../s1 |
Clé InChI |
OCMMBKYOHYNDPT-AWCPWCJTSA-N |
SMILES isomérique |
C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=C(C=C8)N=C(N)N.Cl.Cl |
SMILES canonique |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=C(C=C8)N=C(N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


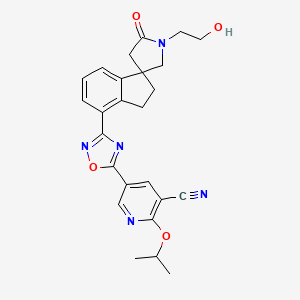
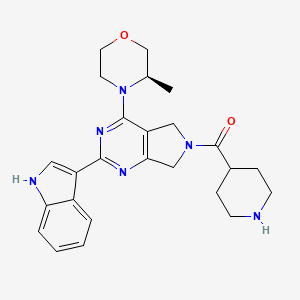

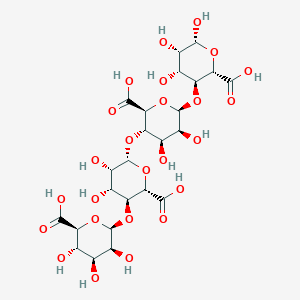


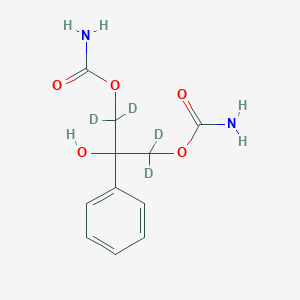

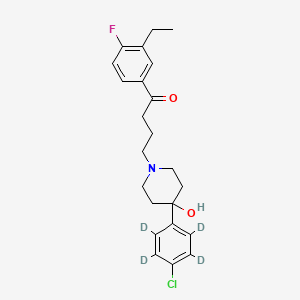

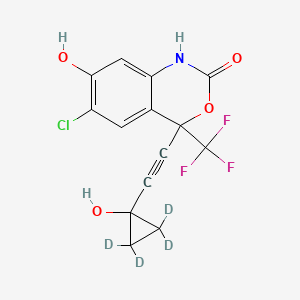
![disodium;[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B12423278.png)
![N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;chloride](/img/structure/B12423279.png)
